Comparative AChE Inhibition: 4-Methoxy-Phenylthiazole-2-amine vs. Rivastigmine
In a study of 4-methoxy-phenylthiazole-2-amine derivatives, the lead compound (5g) demonstrated an IC50 value of 5.84 μmol/L against acetylcholinesterase (AChE) in vitro, which was more potent than the clinically used reference compound rivastigmine [1]. This demonstrates the importance of the 4-methoxythiazole core for achieving significant AChE inhibition.
| Evidence Dimension | In vitro AChE inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 5.84 μmol/L |
| Comparator Or Baseline | Rivastigmine (reference AChE inhibitor) |
| Quantified Difference | Higher inhibitory potency than rivastigmine; specific IC50 for rivastigmine in this assay not provided, but the compound's activity is stated to be higher [1]. |
| Conditions | Ellman spectrophotometry assay in vitro |
Why This Matters
This quantifies the functional advantage of the 4-methoxythiazole pharmacophore over a standard-of-care drug, validating its selection for developing novel AChE inhibitors.
- [1] Medicinal Chemistry Research. (2019) 28: 1683–1693. Synthesis, in vitro assays, molecular docking, theoretical ADMET prediction, and evaluation of 4-methoxy-phenylthiazole-2-amine derivatives as acetylcholinesterase inhibitors. View Source
